molecular formula C9H10F3N3OS B1500623 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde CAS No. 958443-35-1

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Cat. No. B1500623
CAS RN: 958443-35-1
M. Wt: 265.26 g/mol
InChI Key: KCQHHTNKNJXRLI-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is a chemical compound with potential applications in scientific research. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. The addition of a thiadiazole ring and a trifluoromethyl group to the piperidine structure enhances its chemical properties, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is not fully understood. However, it is believed to interact with specific receptors or enzymes in biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde can modulate the activity of certain enzymes and receptors in biological systems. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde in lab experiments is its potential as a building block for the synthesis of novel compounds. Its unique chemical properties make it a promising candidate for the development of new drugs or fluorescent probes. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde. One area of interest is in the development of new compounds for the treatment of neurological disorders. This compound has shown potential as an inhibitor of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential as a fluorescent probe for the detection of metal ions in biological systems.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde has shown potential in various scientific research applications. One area of interest is in medicinal chemistry, where it can be used as a building block for the synthesis of novel compounds with potential therapeutic properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHHTNKNJXRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670701
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

CAS RN

958443-35-1
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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